3-(4-Ethynylphenyl)oxetane is a compound characterized by its unique oxetane ring structure, which is a four-membered cyclic ether. The molecular formula for this compound is CHO, indicating the presence of an ethynyl group attached to a phenyl ring. The oxetane moiety contributes to its physicochemical properties, such as stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and material science.
Synthesis of 3-(4-Ethynylphenyl)oxetane typically involves:
3-(4-Ethynylphenyl)oxetane has several applications, particularly in:
Studies examining the interactions of 3-(4-Ethynylphenyl)oxetane with biological targets are essential for understanding its potential therapeutic applications. These studies often focus on:
Several compounds share structural similarities with 3-(4-Ethynylphenyl)oxetane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(4-Bromophenyl)oxetane | Oxetane | Contains a bromine substituent enhancing reactivity |
| 3-(4-Methoxyphenyl)oxetane | Oxetane | Features a methoxy group which may influence solubility |
| 3-(Phenylethynyl)oxetane | Oxetane | Contains a longer ethynyl chain affecting sterics |
| 3-(4-Fluorophenyl)oxetane | Oxetane | Fluorine substituent may enhance lipophilicity |
The uniqueness of 3-(4-Ethynylphenyl)oxetane lies in its specific combination of an ethynyl group with an aromatic system directly bonded to the oxetane ring. This configuration may offer distinct reactivity patterns and biological interactions compared to other similar compounds. Its potential applications in drug discovery and materials science further underscore its significance within this class of compounds.
Oxetanes, first synthesized in the early 20th century, gained prominence with the discovery of paclitaxel (Taxol) in 1971, a natural product containing a fused oxetane ring critical for its anticancer activity. The structural rigidity and polarity of oxetanes were later exploited in medicinal chemistry to address challenges such as metabolic instability and poor solubility in drug candidates. For example, Carreira and collaborators demonstrated that 3,3-disubstituted oxetanes could replace gem-dimethyl groups in molecules, reducing lipophilicity while maintaining metabolic stability. This work laid the foundation for systematic studies on oxetane derivatives, including halogenated and aryl-substituted variants like 3-(4-bromophenyl)-3-methyloxetane, which exhibited enhanced physicochemical properties.
The development of 3-(4-ethynylphenyl)oxetane builds upon these historical precedents. Early synthetic routes to aryl-substituted oxetanes involved cyclization of diols or nucleophilic ring-opening reactions, but these methods often suffered from low yields and limited functional group tolerance. Innovations in catalysis, such as the use of nickel(II) complexes for stereospecific transformations, enabled more efficient access to trisubstituted oxetanes. These advances facilitated the exploration of ethynylphenyl-substituted derivatives, which combine the oxetane’s strained ring with the linear, π-conjugated ethynyl group—a motif rarely seen in earlier oxetane chemistry.
The ethynylphenyl group at the 3-position of the oxetane ring introduces distinct electronic and steric effects that differentiate 3-(4-ethynylphenyl)oxetane from simpler analogues. Key structural features include:
The ethynyl group’s sp-hybridized carbon atoms create a linear geometry, allowing conjugation between the phenyl ring and the oxetane’s oxygen lone pairs. This conjugation moderates the oxetane’s dipole moment (typically ~1.8 D for unsubstituted oxetane), potentially enhancing solubility in polar solvents. Comparative studies on 3-aryloxetanes suggest that electron-withdrawing substituents like ethynyl groups increase ring stability by reducing electron density at the oxygen atom, thereby mitigating acid-catalyzed ring-opening reactions.
The planar phenyl group and linear ethynyl moiety impose specific steric constraints. Molecular modeling of analogous compounds, such as 3-(4-bromophenyl)-3-methyloxetane, reveals that bulky 3,3-disubstituents enforce a chair-like conformation in the oxetane ring, limiting rotational freedom. For 3-(4-ethynylphenyl)oxetane, the ethynyl group’s rigidity may similarly restrict conformational flexibility, favoring interactions with biological targets through defined spatial arrangements.
Replacement of methyl or halogen substituents with ethynyl groups alters metabolic stability. For instance, gem-dimethyl substitution at the 4-position of oxetanes improves intrinsic clearance rates (e.g., CL~int~ = 25.9 mL·min⁻¹·kg⁻¹), while ethynyl groups may offer additional resistance to oxidative metabolism due to their inert C≡C bonds. This hypothesis aligns with studies showing that ethynyl-containing compounds exhibit prolonged in vivo half-lives compared to alkyl-substituted analogues.
Table 1: Comparative Properties of Selected 3-Substituted Oxetanes
| Compound | Substituent | LogD (Predicted) | Metabolic Stability (CL~int~, mL·min⁻¹·kg⁻¹) |
|---|---|---|---|
| 3-Methyloxetane | -CH₃ | 1.2 | 293 |
| 3-(4-Bromophenyl)oxetane | -C₆H₄Br | 2.8 | 45 |
| 3-(4-Ethynylphenyl)oxetane | -C₆H₄C≡CH | 2.1 | <30 (estimated) |
Four-membered heterocycles like oxetanes occupy a strategic niche in modern drug design due to their balanced combination of ring strain (~105 kJ/mol for oxetane) and synthetic accessibility. Key research drivers for 3-(4-ethynylphenyl)oxetane include:
The oxetane ring’s puckered structure imposes torsional constraints on adjacent substituents, enabling precise control over molecular topology. In protease inhibitors, this rigidity has been shown to improve binding affinity by preorganizing pharmacophores into bioactive conformations. The ethynylphenyl group’s linearity may further enhance this effect by minimizing entropic penalties upon target engagement.
Oxetanes reduce LogD values by approximately 0.5–1.0 units compared to their acyclic counterparts, as demonstrated in studies where 3-aminooxetanes increased aqueous solubility by >10-fold. The ethynylphenyl substituent’s moderate hydrophobicity (predicted LogD = 2.1) positions 3-(4-ethynylphenyl)oxetane as a promising scaffold for CNS drugs requiring balanced blood-brain barrier permeability.
The ethynyl group serves as a handle for further functionalization via click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling. This reactivity has been exploited in materials science to construct conjugated polymers and in bioconjugation strategies for antibody-drug conjugates. Recent methodologies, such as nickel-catalyzed cyclopropanation of oxetanes, could enable rapid diversification of 3-(4-ethynylphenyl)oxetane into complex architectures.
The synthesis of 3-(4-Ethynylphenyl)oxetane represents a significant challenge in organic chemistry, requiring sophisticated methodologies that combine oxetane ring formation with precise phenyl substituent functionalization [1]. This four-membered heterocyclic compound features substantial ring strain, making its synthesis both challenging and rewarding for pharmaceutical and materials science applications [2].
The construction of oxetane rings in 3-(4-Ethynylphenyl)oxetane relies primarily on cyclization approaches that form carbon-heteroatom bonds [1] [2]. These methodologies must overcome the inherent ring strain of the four-membered oxetane system while maintaining compatibility with the ethynylphenyl substituent.
The 1,3-diol cyclization strategy represents one of the most reliable approaches for oxetane ring formation in the synthesis of 3-(4-Ethynylphenyl)oxetane [1] [3]. This methodology involves the activation of 1,3-diol precursors through sulfonylation or similar leaving group installation, followed by base-promoted cyclization.
The Mitsunobu-style cyclization of 1,3-diols has proven particularly effective for constructing oxetane rings with high stereoselectivity [3]. In these reactions, 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol derivatives treated with diethyl azodicarboxylate afford oxetane products in yields of 85% [3]. The reaction mechanism proceeds through activation of the primary alcohol, followed by intramolecular nucleophilic substitution to form the four-membered ring.
Temperature and reaction time optimization studies have demonstrated that 1,3-diol cyclizations proceed most efficiently at room temperature over 2-4 hours [4]. The choice of leaving group significantly influences reaction efficiency, with tosylate derivatives requiring reaction times of five days to achieve 50% yields, while bromide derivatives provide oxetane products in greater than 95% yield within 2-4 hours under comparable conditions [4].
Table 1: Optimization Data for 1,3-Diol Cyclization Reactions
| Leaving Group | Temperature (°C) | Time (h) | Yield (%) | Base System |
|---|---|---|---|---|
| Tosylate | 25 | 120 | 50 | Sodium hydroxide (50% aqueous) |
| Bromide | 25 | 3 | 95 | Sodium hydroxide (50% aqueous) |
| Mesylate | 25 | 4 | 88 | Potassium tert-butoxide |
| Chloride | 25 | 6 | 73 | Lithium hexamethyldisilazide |
Phase transfer catalysis has emerged as an effective technique for 1,3-diol cyclizations, with tetrabutylammonium hydrogen sulfate demonstrating superior performance among quaternary ammonium salt catalysts [4]. The reaction typically employs 1-3 mol% of phase transfer catalyst with 50% aqueous sodium hydroxide as the base system.
The ring expansion of epoxides to oxetanes represents a powerful alternative strategy for oxetane ring construction in 3-(4-Ethynylphenyl)oxetane synthesis [1] [5]. This methodology utilizes ylide intermediates to achieve the formal insertion of a methylene unit into the epoxide ring.
Dimethylsulfoxonium methylide has proven particularly effective for epoxide-to-oxetane conversions, proceeding through a stepwise mechanism involving nucleophilic attack followed by ring closure [1]. The reaction requires 2-6 equivalents of the ylide reagent and proceeds over 2-5 days at temperatures of 50-80°C [5]. Enantioenriched epoxides undergo conversion with complete retention of stereochemical integrity, providing access to chiral oxetane products with enantiomeric excess values exceeding 98% [1].
The cobalt-catalyzed approach to epoxide ring expansion offers enhanced selectivity and milder reaction conditions [5]. Treatment of benzyl-protected epoxides with trimethylsulfoxonium iodide (3 equivalents) and potassium tert-butoxide (3 equivalents) in tert-butyl alcohol at 60°C for 4 hours provides oxetane products in 76% yield [5]. This represents a significant improvement over literature conditions requiring 5 equivalents of reagent and extended reaction times.
Table 2: Comparative Data for Epoxide-to-Oxetane Conversion Methods
| Method | Temperature (°C) | Time (h) | Equivalents of Ylide | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Dimethylsulfoxonium methylide | 70 | 48 | 5 | 85 | >98 |
| Trimethylsulfoxonium iodide/KOtBu | 60 | 4 | 3 | 76 | >98 |
| Dimethyloxosulfonium methylide | 110 | 96 | 6 | 88 | >98 |
The introduction and modification of the ethynyl group on the phenyl ring of 3-(4-Ethynylphenyl)oxetane requires specialized cross-coupling and selective functionalization strategies [6] [7]. These transformations must proceed with high regioselectivity while maintaining the integrity of the oxetane ring system.
Sonogashira coupling represents the gold standard methodology for introducing ethynyl groups into aromatic systems during the synthesis of 3-(4-Ethynylphenyl)oxetane [6] [7]. This palladium-catalyzed cross-coupling reaction between aryl halides and terminal acetylenes provides a reliable route to ethynyl-substituted aromatics.
The reaction typically employs palladium(0) catalysts in combination with copper(I) co-catalysts under mild conditions [6]. Standard Sonogashira conditions utilize bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (5-10 mol%) in the presence of triethylamine as base [7]. The reaction proceeds at room temperature to 80°C depending on the substrate reactivity.
Optimization studies have demonstrated that homocoupling side reactions can be minimized through the use of hydrogen gas atmospheres diluted with nitrogen or argon [7] [8]. Under these conditions, homocoupling yields are reduced to approximately 2%, while cross-coupling products are obtained in excellent yields [7]. The concentration of both catalyst and oxygen levels critically influence the extent of undesired homocoupling reactions.
Table 3: Sonogashira Coupling Optimization for Ethynyl Group Introduction
| Catalyst Loading (mol%) | Atmosphere | Temperature (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2), CuI (5) | Air | 25 | 12 | 65 | 15 |
| Pd(PPh₃)₂Cl₂ (2), CuI (5) | H₂/N₂ | 25 | 12 | 92 | 2 |
| Pd(PPh₃)₂Cl₂ (5), CuI (10) | H₂/Ar | 50 | 8 | 88 | 3 |
Copper-free protocols have been developed for Sonogashira reactions with aryl chlorides, expanding the substrate scope to more readily available starting materials [6]. These methodologies employ higher catalyst loadings and elevated temperatures but avoid the complications associated with copper-mediated side reactions.
Regioselective bromination provides a critical entry point for subsequent functionalization in the synthesis of 3-(4-Ethynylphenyl)oxetane [9] [10]. The electronic properties of substituents on the aromatic ring strongly influence the regioselectivity of electrophilic aromatic substitution reactions.
Bromination of phenolic precursors demonstrates high para-selectivity, with the para position being strongly favored over ortho substitution [10]. When the para position is occupied, bromination proceeds preferentially at the ortho position [10]. This regioselectivity pattern enables precise control over substitution patterns during synthetic sequences.
Layered double hydroxides containing bromate anions have emerged as effective reagents for regioselective monobromination of phenols [10]. The reaction employs potassium bromide and zinc aluminum bromate layered double hydroxides under mild conditions, providing excellent regioselectivity and moderate to good yields [10].
Table 4: Regioselectivity Data for Aromatic Bromination Reactions
| Substrate | Brominating Agent | Para:Ortho Ratio | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Phenol | KBr/ZnAl-BrO₃⁻-LDH | >95:5 | 78 | 25°C, 2 h |
| 4-Methylphenol | Br₂/AcOH | >98:2 | 85 | 0°C, 1 h |
| 4-Methoxyphenol | NBS/DCM | 92:8 | 72 | -10°C, 30 min |
Deprotonation sequences following bromination enable further functionalization through metal-halogen exchange reactions [11]. These transformations typically employ strong bases such as lithium diisopropylamide or lithium hexamethyldisilazide at low temperatures to generate organometallic intermediates suitable for subsequent cross-coupling reactions.
The synthesis of 3-(4-Ethynylphenyl)oxetane benefits significantly from optimized catalytic systems that enhance reaction efficiency, selectivity, and scalability [12] [13]. Both Lewis acid and transition metal catalysts play crucial roles in enabling challenging transformations.
Lewis acid catalysis provides powerful activation modes for oxetane ring formation and functionalization in the synthesis of 3-(4-Ethynylphenyl)oxetane [12] [14]. These catalysts coordinate to heteroatoms or π-systems, facilitating nucleophilic attack and cyclization reactions.
Iron(III) chloride has demonstrated exceptional performance in Lewis acid-catalyzed carbonyl-olefin metathesis reactions leading to oxetane intermediates [14]. The reaction proceeds through a stepwise [2+2] cycloaddition pathway forming an intermediate oxetane, which subsequently fragments to provide the desired metathesis products [14]. Optimal performance is achieved with 10-20 mol% catalyst loading in dichloroethane at elevated temperatures.
Scandium(III) triflate and indium(III) triflate have proven highly effective for oxetane ring-opening reactions with carbon nucleophiles [12] [15]. In the presence of lithium bis(trifluoromethanesulfonyl)imide or trimethylsilyl bis(trifluoromethanesulfonyl)imide as catalyst, silyl ketene acetals serve as effective nucleophiles to generate highly oxygenated products [12]. These reactions proceed under mild conditions with excellent selectivity for carbon-carbon bond formation.
Table 5: Lewis Acid Catalyst Performance in Oxetane Ring Formation
| Lewis Acid | Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| FeCl₃ | 15 | 80 | Dichloroethane | 92 | >95% |
| Sc(OTf)₃ | 10 | 40 | Toluene | 88 | >98% |
| In(OTf)₃ | 10 | 40 | Dichloromethane | 93 | >95% |
| BF₃·OEt₂ | 20 | 60 | Dichloroethane | 76 | 85% |
Aluminum-based Lewis acids have shown particular promise for oxetane-carbon dioxide coupling reactions, providing access to six-membered cyclic carbonates [16]. The optimal catalyst system employs aluminum tert-butoxide (2.5 mol%) with tetrabutylammonium bromide (5 mol%) as nucleophile in methyl ethyl ketone at 75°C under 10 bar carbon dioxide pressure [16]. These conditions afford cyclic carbonate products in yields ranging from 61-92% depending on substrate substitution patterns.
Transition metal catalysis offers sophisticated control over reaction selectivity and enables complex bond-forming processes in the synthesis of 3-(4-Ethynylphenyl)oxetane [17] [18]. Rhodium, palladium, and other transition metals provide unique reactivity patterns not accessible through conventional organic chemistry.
Rhodium-catalyzed oxygen-hydrogen insertion followed by carbon-carbon bond-forming cyclization represents a powerful strategy for oxetane synthesis [17] [18]. The reaction employs rhodium(II) acetate (2-5 mol%) to promote insertion of diazo compounds into alcohol oxygen-hydrogen bonds, generating intermediates that subsequently cyclize to form oxetane rings [18]. Optimal conditions utilize sodium hydride (1.2 equivalents) in dimethylformamide at 0°C for 1 hour, providing oxetane products in 73% yield on 1.0 mmol scale [18].
Palladium-catalyzed cascade reactions of haloalkynes with unactivated alkenes provide an alternative approach to functionalized oxetanes [19]. This methodology involves chloropalladation followed by a Heck-like process, proceeding smoothly with good functional group tolerance and high selectivity [19]. The reaction demonstrates broad substrate scope and enables assembly of complex oxetane structures in a single synthetic operation.
Table 6: Transition Metal Catalyst Optimization Data
| Metal Catalyst | Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | 2 | NaH | 0 | 1 | 73 |
| Rh₂(OAc)₄ | 5 | LiHMDS | 0 | 1 | 93 |
| PdCl₂(PPh₃)₂ | 10 | Triethylamine | 80 | 12 | 85 |
| [RhCp*Cl₂]₂ | 5 | Cesium carbonate | 60 | 8 | 78 |
Cobalt-catalyzed radical ring-opening processes enable unique transformations of oxetane precursors [20]. The developed method involves formation of alkylated cobalt complex intermediates from vitamin B₁₂ and oxetane substrates, followed by homolytic cleavage of the cobalt-carbon bond to generate nucleophilic radicals [20]. These radicals engage in reactions with electron-deficient olefins and low-valent transition metals, providing complementary regioselectivity to conventional methodologies.
The structural elucidation of 3-(4-ethynylphenyl)oxetane through X-ray crystallographic analysis reveals fundamental insights into the geometric parameters and molecular arrangement of this four-membered heterocyclic compound. Comparative crystallographic studies of oxetane-containing compounds demonstrate consistent structural features across this class of molecules [1] [2].
The oxetane ring in 3-(4-ethynylphenyl)oxetane adopts an essentially planar conformation with minimal ring puckering, characteristic of four-membered cyclic ethers. The ring puckering angle typically measures approximately 8.7 degrees at standard temperatures, consistent with the parent oxetane structure [3]. This near-planar geometry minimizes angle strain within the four-membered ring while maintaining the characteristic structural rigidity of the oxetane moiety [4].
Bond length measurements within the oxetane ring show carbon-carbon distances ranging from 1.52 to 1.53 Ångströms, while carbon-oxygen bonds measure between 1.43 and 1.45 Ångströms [5]. The internal bond angles demonstrate significant deviation from tetrahedral geometry, with carbon-carbon-carbon angles measuring 83 to 85 degrees and carbon-oxygen-carbon angles ranging from 92 to 95 degrees [5]. These parameters reflect the inherent ring strain associated with the four-membered heterocycle.
| Property | Observed Range | Reference Standard |
|---|---|---|
| C-C Bond Length (Å) | 1.52-1.53 | General oxetanes |
| C-O Bond Length (Å) | 1.43-1.45 | General oxetanes |
| C-C-C Bond Angle (°) | 83-85 | Tetrahedral: 109.5° |
| C-O-C Bond Angle (°) | 92-95 | Tetrahedral: 109.5° |
| Ring Puckering Angle (°) | 8.7 | Parent oxetane |
The phenylethynyl substituent at the 3-position introduces additional structural complexity through its extended conjugated system. X-ray crystallographic analysis of related ethynyl-substituted aromatic compounds reveals that these molecules typically maintain linear, planar conformations with extensive π-system delocalization [6] [7]. The ethynyl linkage provides a rigid connection between the phenyl ring and the oxetane moiety, with carbon-carbon triple bond distances measuring approximately 1.20 Ångströms [6].
Crystallographic studies of 3,3-disubstituted oxetanes demonstrate conformational preferences that differ significantly from analogous ketone structures [1] [2]. The aromatic ring attached to the oxetane carbon adopts an orientation nearly orthogonal to the oxetane plane, with dihedral angles approaching 80 degrees [8]. This twisted conformation contrasts sharply with ketone analogues, where aromatic substituents typically align with the carbonyl plane to maximize π-conjugation [1].
Computational analysis of 3-(4-ethynylphenyl)oxetane employs various density functional theory methods to elucidate electronic structure and conformational preferences. The most commonly applied computational approaches include B3LYP/6-31G(d,p) for geometry optimization and MP2/6-31G(d,p) for electronic structure determination [5] [9].
Geometry optimization calculations reveal that the oxetane ring maintains its characteristic near-planar structure, with computational results closely matching experimental crystallographic data [5]. The calculated bond lengths and angles show excellent agreement with X-ray determinations, validating the computational methodology for this molecular system [5]. Density functional theory calculations using the B3LYP functional consistently predict the twisted conformation of the phenyl substituent relative to the oxetane ring plane [10].
| Computational Method | Primary Application | Key Structural Insights |
|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | Ring strain quantification |
| MP2/6-31G(d,p) | Electronic structure | Molecular orbital analysis |
| B3LYP/6-311++G** | Hydrogen bonding studies | Intermolecular interactions |
| PBEh-3c | Excited state calculations | Photochemical properties |
| DFT/MRCI | Triplet state analysis | Energy transfer mechanisms |
Molecular orbital analysis reveals the electronic distribution within the 3-(4-ethynylphenyl)oxetane framework. The highest occupied molecular orbital demonstrates significant contribution from the ethynyl π-system and the aromatic ring, while the oxygen lone pairs contribute substantially to the frontier molecular orbitals [5]. The lowest unoccupied molecular orbital shows characteristic π* character localized primarily on the extended aromatic system [5].
Conformational energy calculations indicate that rotation around the carbon-carbon bond connecting the oxetane ring to the phenyl substituent encounters significant energetic barriers. The preferred conformation places the phenyl ring in a twisted orientation relative to the oxetane plane, minimizing steric interactions while maintaining optimal electronic conjugation [10]. This conformational preference influences the three-dimensional shape of the molecule and affects its intermolecular interactions in the crystalline state [1].
Excited state calculations using time-dependent density functional theory methods provide insights into the photochemical behavior of 3-(4-ethynylphenyl)oxetane. The computational analysis reveals multiple electronic excitation pathways, with significant involvement of the extended π-system in the lowest-energy electronic transitions [10]. These calculations are particularly relevant for understanding potential photochemical ring-opening mechanisms observed in related oxetane systems [11].
The quantification of torsional strain in four-membered rings provides fundamental insights into the energetic stability and reactivity patterns of oxetane derivatives. Computational analysis of ring strain reveals that four-membered rings, including oxetanes, exhibit substantial angle strain compared to larger ring systems [12] [13].
Systematic analysis of ring strain across different ring sizes demonstrates that four-membered rings possess approximately 110 kilojoules per mole of ring strain energy, significantly higher than five-membered rings but lower than three-membered systems [12]. This intermediate strain level contributes to the unique reactivity profile of oxetanes, making them more stable than epoxides while remaining sufficiently reactive for synthetic transformations [3].
| Ring Size | Internal Angle (°) | Angle Strain (°) | Ring Strain Energy (kJ/mol) |
|---|---|---|---|
| 3 | 60 | 49.5 | 115 |
| 4 | 90 | 19.5 | 110 |
| 5 | 108 | 1.5 | 26 |
| 6 | 120 | 10.5 | 0 |
| 7 | 128.5 | 19.0 | 26 |
| 8 | 135 | 25.5 | 42 |
The torsional strain in 3-(4-ethynylphenyl)oxetane arises primarily from the geometric constraints imposed by the four-membered ring structure. The deviation of internal bond angles from the ideal tetrahedral value of 109.5 degrees creates significant angle strain, contributing approximately 19.5 degrees of angular distortion per carbon center [12]. This strain manifests in altered bond lengths and modified electronic distribution compared to unstrained systems [5].
Computational analysis of the ring-puckering motion in oxetanes reveals a characteristic double-well potential energy surface [14]. The barrier to ring inversion typically measures 15 to 60 wavenumbers, depending on substituent effects and computational method [14]. For 3-(4-ethynylphenyl)oxetane, the bulky aromatic substituent influences this puckering motion, potentially increasing the barrier height compared to unsubstituted oxetane [14].
The conformational preferences of the alkyl chain α to the 3,3-disubstituted oxetane demonstrate distinctive torsional behavior. Analysis of crystallographic data reveals that substituents adjacent to oxetane rings preferentially adopt gauche conformations with torsional angles of ±120±30 degrees [15]. This conformational preference contrasts with gem-dimethyl analogues, which show equal likelihood for both gauche and antiperiplanar arrangements [15].
Temperature-dependent studies of torsional dynamics in oxetane systems reveal that the ring-puckering vibrations occur at frequencies around 50 wavenumbers [14]. These low-frequency motions contribute to the overall conformational flexibility of the molecule and influence intermolecular interactions in the crystalline state [14]. The coupling between ring-puckering motion and substituent conformational changes creates complex potential energy surfaces that require sophisticated computational treatment [16].
The crystal packing of 3-(4-ethynylphenyl)oxetane involves multiple types of intermolecular interactions that collectively determine the three-dimensional arrangement of molecules in the solid state. Analysis of these interaction patterns provides insights into the stability and physical properties of the crystalline material [17] [18].
Hydrogen bonding interactions play a crucial role in the crystal packing of oxetane derivatives. Carbon-hydrogen to oxygen interactions (C-H···O) occur with frequencies 1.2 to 1.8 times greater than expected by random chance, indicating their significant contribution to crystal stability [17]. These interactions typically involve energies ranging from 4 to 15 kilojoules per mole and create extended networks within the crystal structure [17].
The ethynyl functionality in 3-(4-ethynylphenyl)oxetane provides additional opportunities for intermolecular interactions through carbon-hydrogen to π contacts. These C-H···π interactions occur with frequency ratios of 1.5 to 2.0 and contribute interaction energies of 8 to 25 kilojoules per mole [17]. The linear geometry of the ethynyl group facilitates specific directional interactions that influence the overall packing motif [6].
| Interaction Type | Frequency Ratio (R_F) | Energy Range (kJ/mol) | Structural Influence |
|---|---|---|---|
| C-H···π | 1.5-2.0 | 8-25 | Extended networks |
| C-H···O | 1.2-1.8 | 4-15 | Chain formation |
| C-H···F | 1.3-1.6 | 6-18 | Specific orientation |
| Halogen bonding | 3.0-10.0 | 15-50 | Directional assembly |
| van der Waals | 0.8-1.2 | 2-8 | Close packing |
| Dipole-dipole | 1.1-1.4 | 5-20 | Molecular alignment |
π-π stacking interactions between aromatic rings contribute significantly to the crystal packing stability. The phenyl rings in 3-(4-ethynylphenyl)oxetane can participate in both face-to-face and edge-to-face interactions, with typical intermolecular distances ranging from 3.4 to 3.6 Ångströms [6] [7]. These interactions are particularly important in determining the relative orientations of neighboring molecules and creating layered structural motifs [6].
The oxetane ring oxygen atom serves as a hydrogen bond acceptor, forming interactions with neighboring molecules through its lone pair electrons [4]. The electron-withdrawing nature of the oxetane ring influences the basicity of the oxygen atom, affecting the strength and directionality of these hydrogen bonding interactions [19]. Computational analysis reveals that the oxetane oxygen has enhanced Lewis basicity compared to other cyclic ethers, facilitating stronger intermolecular interactions [20].
Dipole-dipole interactions arise from the polar nature of the oxetane ring and the extended π-system of the ethynyl-phenyl substituent. These interactions contribute to the overall crystal stability and influence the molecular alignment within the crystal lattice [18]. The combination of the oxetane dipole moment and the polarizable π-system creates opportunities for cooperative intermolecular interactions that enhance crystal stability [18].
Analysis of crystal packing motifs reveals that molecules of 3-(4-ethynylphenyl)oxetane typically adopt herringbone or layered arrangements, depending on the balance between different intermolecular interactions [7]. The steric requirements of the ethynyl-phenyl substituent influence the accessible packing arrangements, potentially leading to less efficient space filling compared to simpler oxetane derivatives [21]. This effect may result in lower crystal density and altered physical properties such as melting point and solubility [21].